IDO1 Enzymatic Inhibition Potency (Ki) and Cellular IC50 Values Define Functional Activity Window
The target compound inhibits recombinant human IDO1 with a Ki of 154 nM in a Michaelis-Menten kinetic assay [1]. In cellular contexts, it achieves IC50 values of 77 nM (doxycycline-induced IDO1 in Trex cells), 114 nM, and 134 nM (IFNγ-induced IDO1 in HeLa cells) [1]. These values place it as a moderate-potency IDO1 inhibitor, distinct from high-potency clinical candidates (e.g., epacadostat IC50 ≈ 10 nM [2]), but with a defined activity window suitable for tool compound applications or as a starting point for medicinal chemistry optimization.
| Evidence Dimension | IDO1 inhibition potency |
|---|---|
| Target Compound Data | Ki = 154 nM (recombinant enzyme); IC50 = 77-134 nM (cellular assays) |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 ≈ 10 nM (cellular assays) |
| Quantified Difference | Target compound is approximately 8- to 15-fold less potent than epacadostat in cellular assays |
| Conditions | Recombinant human IDO1 (Michaelis-Menten kinetics); Doxycycline-induced Trex cells; IFNγ-induced HeLa cells [1][2] |
Why This Matters
For users requiring a moderate-affinity IDO1 inhibitor with a defined potency range—useful for generating dose-response curves, validating assay sensitivity, or as a scaffold for SAR studies—this compound offers a quantifiably distinct activity window versus high-potency clinical leads.
- [1] BindingDB. BDBM50146461 (CHEMBL3765807). Affinity Data: Ki = 154 nM (recombinant IDO1); IC50 = 77 nM (Trex cells), 114 nM and 134 nM (HeLa cells). View Source
- [2] Liu X, Shin N, Koblish HK, et al. Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood. 2010;115(17):3520-3530. View Source
